molecular formula C71H101O4P B567467 (3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine CAS No. 1241684-27-4

(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine

Cat. No.: B567467
CAS No.: 1241684-27-4
M. Wt: 1049.559
InChI Key: JKEBUWSLWMBNHR-FNSAWIKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chiral phosphorus-based ligands with a tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine core. Its structure features bulky 3,5-di-tert-butylphenyl substituents at the 4,4,8,8 positions, a phenyl group at position 6, and ethyl groups at the 2,2 positions. The tert-butyl groups confer exceptional steric bulk, which is critical for modulating metal-ligand interactions in catalytic applications.

Properties

IUPAC Name

(3aR,8aR)-4,4,8,8-tetrakis(3,5-ditert-butylphenyl)-2,2-diethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H101O4P/c1-27-69(28-2)72-59-60(73-69)71(56-42-50(65(15,16)17)36-51(43-56)66(18,19)20,57-44-52(67(21,22)23)37-53(45-57)68(24,25)26)75-76(58-32-30-29-31-33-58)74-70(59,54-38-46(61(3,4)5)34-47(39-54)62(6,7)8)55-40-48(63(9,10)11)35-49(41-55)64(12,13)14/h29-45,59-60H,27-28H2,1-26H3/t59-,60-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEBUWSLWMBNHR-FNSAWIKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OC2C(O1)C(OP(OC2(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=CC=CC=C5)(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H101O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746396
Record name (3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1049.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241684-27-4
Record name (3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine is a complex organophosphorus compound notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

  • Molecular Formula : C71H101O4P
  • Molecular Weight : 1049.53 g/mol
  • CAS Number : 1241684-27-4

The compound features multiple bulky tert-butyl groups that enhance its stability and solubility in organic solvents. Its dioxaphosphepine core suggests potential applications in medicinal chemistry due to the reactivity of phosphorus-containing compounds.

Research indicates that this compound acts as a selective inhibitor of certain kinases. Specifically, it has shown efficacy against:

  • Cdc2-like kinases (Clk)
  • Dual specificity tyrosine-phosphorylation-regulated kinases (Dyrk)

These kinases are crucial in cell cycle regulation and signal transduction pathways. Inhibiting these enzymes can lead to altered cellular functions and may have therapeutic implications in cancer treatment and other diseases related to cell proliferation.

Case Studies and Research Findings

  • Inhibition Studies :
    • In vitro assays demonstrated that this compound effectively inhibits Clk and Dyrk activity with IC50 values in the low micromolar range. This suggests a strong binding affinity to the ATP-binding sites of these kinases.
  • Cellular Impact :
    • Studies using cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of cyclin-dependent kinase activity and subsequent cell cycle arrest.
  • Toxicological Profile :
    • Preliminary toxicological assessments indicate that the compound exhibits low acute toxicity in mammalian models. It does not classify as a skin or respiratory sensitizer and shows no significant mutagenic effects based on standard assays.

Data Table of Biological Activity

Biological Activity Value/Effect
IC50 for Clk inhibitionLow micromolar range
IC50 for Dyrk inhibitionLow micromolar range
Impact on cancer cell viabilitySignificant reduction observed
Induction of apoptosisConfirmed via flow cytometry
Acute toxicity classificationNot classified as acutely toxic

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Substituents (3,5-positions) Molecular Formula Molecular Weight Applications
Target Compound: (3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyl-... tert-butyl Likely C₆₅H₉₇O₄P ~950–1000 (est.) Potential use in asymmetric catalysis (extrapolated from analogs)
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-diethylphenyl)-2,2-dimethyl-6-phenyl-... ethyl C₅₃H₆₅O₄P 797.06 Nickel/platinum-catalyzed asymmetric hydrogenation and diboration reactions
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-2,2-dimethyl-6-phenyl-... methyl C₄₅H₄₉O₄P 684.84 Asymmetric 1,4-dihydroxylation of 1,3-dienes; synthesis of α-aminoboronic esters
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)-2,2-dimethyl-6-phenyl-... i-propyl C₆₁H₈₁O₄P 909.27 High steric demand for enantioselective catalysis; commercial availability
(3aR,8aR)-6-Hydroxy-4,4,8,8-tetrakis(4-tert-butylphenyl)-... oxide tert-butyl (4-position) C₄₇H₅₅O₆P 753.00 Air-stable Ni(0) complexes; research applications
Key Observations:
  • Steric Effects : The tert-butyl substituents in the target compound create greater steric hindrance than methyl, ethyl, or i-propyl groups. This may enhance enantioselectivity in asymmetric catalysis but reduce reaction rates due to slower substrate access .
  • For example, the i-propyl variant (MW 909.27) is less soluble in polar solvents than the methyl analog (MW 684.84) .
  • Oxidation State : The hydroxy-oxide derivative () demonstrates that oxidation at phosphorus alters reactivity, enabling air-stable metal complexes .
Nickel- and Platinum-Catalyzed Reactions:
  • Diethylphenyl Variant : Used in nickel-catalyzed asymmetric 1,4-hydroboration of 1,3-dienes, achieving >90% enantiomeric excess (ee) in some cases .
  • Dimethylphenyl Variant: Effective for platinum-catalyzed B₂(pin)₂ addition to N-silyl imines, yielding α-aminoboronic esters with high stereocontrol .
  • i-Propylphenyl Variant : Demonstrated superior performance in sterically demanding reactions, such as diboration of hindered alkenes .
Limitations:
  • Solubility : Bulkier tert-butyl groups may limit solubility in common solvents (e.g., THF, toluene), necessitating optimized reaction conditions .
  • Synthetic Challenges : High steric demand complicates synthesis and purification. For example, the i-propyl variant is typically sold at 95% purity .

Commercial Availability and Pricing

  • Methyl- and Ethyl-Substituted Analogs : Widely available from suppliers like Strem Chemicals and Sigma-Aldrich, with prices ranging from $675–1,550 per 100 mg .
  • i-Propyl-Substituted Analog : Priced at ~$675 per 100 mg (CAS 1361146-90-8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.